molecular formula C20H24Na2O7S2 B12724195 (1,1'-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt CAS No. 63021-88-5

(1,1'-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt

Katalognummer: B12724195
CAS-Nummer: 63021-88-5
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: OYBWMFFTLWJGMM-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is a heterocyclic organic compound with the molecular formula C20H26O7S2.2Na. It is commonly used in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials .

Biology

In biological research, this compound is used in studies involving enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical pathways .

Medicine

In medicine, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .

Wirkmechanismus

The mechanism of action of (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a versatile and valuable compound .

Eigenschaften

CAS-Nummer

63021-88-5

Molekularformel

C20H24Na2O7S2

Molekulargewicht

486.5 g/mol

IUPAC-Name

disodium;2,3-dibutyl-6-oxidooxysulfonyl-5-phenylbenzenesulfonate

InChI

InChI=1S/C20H26O7S2.2Na/c1-3-5-10-16-14-18(15-11-8-7-9-12-15)20(29(25,26)27-21)19(28(22,23)24)17(16)13-6-4-2;;/h7-9,11-12,14,21H,3-6,10,13H2,1-2H3,(H,22,23,24);;/q;2*+1/p-2

InChI-Schlüssel

OYBWMFFTLWJGMM-UHFFFAOYSA-L

Kanonische SMILES

CCCCC1=CC(=C(C(=C1CCCC)S(=O)(=O)[O-])S(=O)(=O)O[O-])C2=CC=CC=C2.[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.